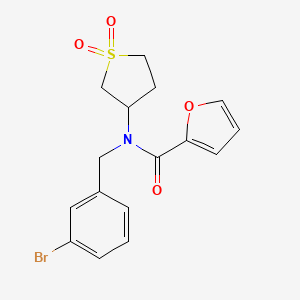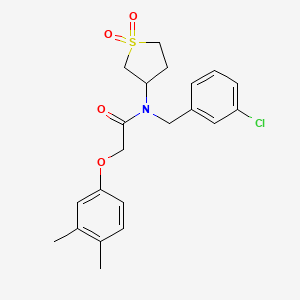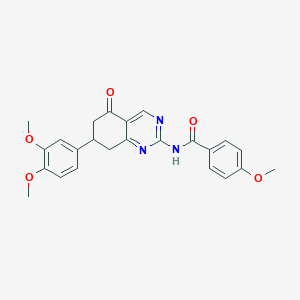![molecular formula C25H22N4O4S3 B12132634 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132634.png)
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-9-メチル-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オン」は、医薬品化学や材料科学など様々な分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、ベンゾジオキソール部分、チアゾリジンオン環、ピリド[1,2-a]ピリミジン-4-オンコアなど、複数の官能基を特徴としており、これらがその独特な化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
この化合物の合成は、一般的に多段階の有機反応を伴います。一般的なアプローチの1つは、ベンゾジオキソール部分の調製から始まり、次にチアゾリジンオン環を構築します。最後のステップは、環化反応によってピリド[1,2-a]ピリミジン-4-オンコアを形成することです。これらのステップで使用される重要な試薬と条件には、パラジウム触媒クロスカップリング反応、求核置換反応、酸性または塩基性条件での環化などがあります。
工業生産方法
この化合物の工業生産には、スケーラビリティとコスト効率のために合成経路を最適化することが含まれる場合があります。これには、収率と純度を最大化する適切な溶媒、触媒、反応条件を選択することが含まれます。連続フロー化学や自動合成プラットフォームも、生産効率を高めるために採用できます。
化学反応の分析
反応の種類
この化合物は、次のような様々な化学反応を起こすことができます。
酸化: ベンゾジオキソール部分は、キノン誘導体に変換するために酸化される可能性があります。
還元: チアゾリジンオン環は、チアゾリジン誘導体に変換するために還元される可能性があります。
置換: ピリド[1,2-a]ピリミジン-4-オンコアは、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件で使用できます。
生成される主な生成物
酸化: キノン誘導体。
還元: チアゾリジン誘導体。
置換: 様々な置換されたピリド[1,2-a]ピリミジン-4-オン誘導体。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応機構の探求と新しい合成方法の開発が可能になります。
生物学
生物学的研究において、この化合物は特定の酵素や受容体の阻害剤としての可能性を示しています。生物学的巨大分子と相互作用する能力は、生化学的経路や細胞プロセスを研究するための貴重なツールとなっています。
医学
医薬品化学において、この化合物はその潜在的な治療効果について調査されています。これは、癌細胞のアポトーシスを誘導する能力を示す研究により、抗癌剤としての可能性を示しています。さらに、感染症や神経疾患の治療にも応用できる可能性があります。
産業
産業部門では、この化合物はポリマーやコーティングなどの高度な材料の開発に使用できます。その独自の化学的性質により、高い安定性と反応性が求められる用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it may have applications in the treatment of infectious diseases and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これは、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、基質の結合と触媒反応を妨げます。癌細胞では、重要なシグナル伝達経路を混乱させ、カスパーゼの活性化を促進することにより、アポトーシスを誘導します。
類似化合物との比較
類似化合物
- 3-(1,3-ベンゾジオキソール-5-イル)-2-メチルプロパン酸
- (5Z)-3-(1,3-ベンゾジオキソール-5-イルメチル)-5-{[3-(4-ブトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
類似の化合物と比較して、「3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-9-メチル-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オン」は、官能基の独特な組み合わせにより際立っています。この組み合わせは、明確な化学反応性と生物活性をもたらし、様々な科学的および産業的な用途に貴重な化合物となっています。
特性
分子式 |
C25H22N4O4S3 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC名 |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O4S3/c1-15-3-2-6-28-21(15)26-22(27-7-9-35-10-8-27)17(23(28)30)12-20-24(31)29(25(34)36-20)13-16-4-5-18-19(11-16)33-14-32-18/h2-6,11-12H,7-10,13-14H2,1H3/b20-12- |
InChIキー |
LFKSKSNMLRLHDR-NDENLUEZSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCSCC6 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCSCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)



![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12132587.png)


![N,N-dimethyl-4-[(2Z)-2-[(4-methylphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12132596.png)

![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12132620.png)
![(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B12132623.png)
